molecular formula C24H24FN5O4 B2419564 5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CAS No. 951616-48-1

5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Katalognummer: B2419564
CAS-Nummer: 951616-48-1
Molekulargewicht: 465.485
InChI-Schlüssel: JULKQNLWZJDUNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This chemical entity, 5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, is a sophisticated research compound designed for probing complex biological pathways. Its structure integrates a fused pyrazolopyridine core, a known privileged scaffold in medicinal chemistry often associated with kinase binding, further functionalized with a sulfonamide-linked isoxazole and a 3-phenyl-1,2,4-oxadiazole group. The oxadiazole moiety is a common bioisostere for ester and amide functionalities, frequently employed to enhance metabolic stability and binding affinity in drug discovery efforts. Compounds featuring this specific molecular architecture are of significant interest in early-stage pharmacological research, particularly for investigating signal transduction inhibition. The molecular design suggests potential as a protein kinase inhibitor, and structural analogs have been explored for targeting various disease models. Researchers utilize this compound primarily as a chemical probe to elucidate the role of specific kinases in cellular processes such as proliferation, apoptosis, and inflammation. Its value lies in its utility for target validation studies , chemical biology , and as a starting point for the structure-activity relationship (SAR) optimization required in lead compound development. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-(2-ethoxyphenyl)-2-[2-ethyl-6-[(4-fluorophenyl)methyl]-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN5O4/c1-3-28-14-19-22(27-28)23(32)30(13-16-9-11-17(25)12-10-16)24(33)29(19)15-21(31)26-18-7-5-6-8-20(18)34-4-2/h5-12,14H,3-4,13,15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULKQNLWZJDUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=CC=C3OCC)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, drawing on diverse research findings.

Chemical Structure and Synthesis

The compound features a tetrahydropyridine core linked to a sulfonamide group and an isoxazole moiety. The presence of these functional groups suggests multiple potential interactions with biological targets. The synthesis typically involves the reaction of isoxazole derivatives with sulfonamide precursors under controlled conditions to yield the desired compound .

Antibacterial Properties

Sulfonamide derivatives are well-known for their antibacterial properties. The compound may exhibit similar activities due to the sulfonamide group, which has been shown to inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) in folate biosynthesis . Studies have indicated that sulfonamides can be bacteriostatic against various pathogens including Staphylococcus aureus .

Antiviral Activity

Recent studies have explored the antiviral potential of related compounds. For instance, derivatives containing isoxazole structures have demonstrated efficacy against viral infections such as herpes simplex virus (HSV) . The mechanism often involves inhibition of viral replication at late stages of infection by targeting specific viral proteins .

Anticancer Potential

Emerging research suggests that compounds with complex heterocyclic structures like the one discussed may possess anticancer properties. The structural diversity allows for interactions with various cellular pathways involved in cancer progression. Computational studies and molecular docking simulations are essential for elucidating these interactions and determining binding affinities with target proteins .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A derivative similar to the compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated a minimum inhibitory concentration (MIC) of 9.5 μg/ml, demonstrating significant antibacterial activity .
  • Antiviral Evaluation : Another study focused on the antiviral properties of isoxazole derivatives against HSV-1 showed that certain compounds could inhibit viral replication effectively . This suggests that modifications to the isoxazole structure may enhance antiviral activity.
  • Computational Analysis : Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies help in understanding its pharmacological profile and guiding further modifications for improved efficacy .

Data Table: Summary of Biological Activities

Biological ActivityCompound TestedMIC (μg/ml)Mechanism of Action
AntibacterialSimilar Derivative9.5Inhibition of folate synthesis
AntiviralIsoxazole DerivativeNot specifiedInhibition of viral replication
AnticancerVarious CompoundsNot specifiedInteraction with cancer pathways

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity
Research indicates that compounds with similar structural features to 5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine exhibit significant antimicrobial properties. For instance, derivatives of pyrazolines have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The sulfonamide moiety is particularly noted for its role in enhancing antibacterial activity.

Anti-inflammatory Properties
Compounds featuring the pyrazolo[4,3-c]pyridine scaffold have been investigated for their anti-inflammatory effects. Studies suggest that these compounds can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses . This makes them potential candidates for developing new anti-inflammatory drugs.

Cancer Research
The unique structure of this compound allows for interactions with various biological targets involved in cancer progression. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of signaling pathways .

Agricultural Applications

Herbicidal Activity
The compound has shown promise as a herbicide. Its structural components allow it to act on specific biochemical pathways in plants. For example, sulfonylurea herbicides are known to inhibit acetolactate synthase (ALS), leading to plant growth inhibition . The incorporation of isoxazole and oxadiazole rings may enhance selectivity and efficacy against certain weed species.

Material Science Applications

Polymer Chemistry
Research into the polymerization of compounds containing the pyrazolo[4,3-c]pyridine framework has revealed potential uses in creating novel materials with enhanced thermal stability and mechanical properties. These materials could be beneficial in coatings and composites where durability is essential .

Case Study 1: Antibacterial Activity

A study focusing on the synthesis of derivatives based on the pyrazolo[4,3-c]pyridine structure demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The synthesized compounds were evaluated using the disc diffusion method and showed minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Case Study 2: Herbicidal Efficacy

In agricultural trials, a formulation containing the compound was tested against various weed species. Results indicated a notable reduction in weed biomass compared to untreated controls. The mechanism was attributed to the inhibition of key enzymatic pathways involved in plant growth .

Vorbereitungsmethoden

Synthetic Strategies for Key Heterocyclic Components

Isoxazole Ring Synthesis

The 3,5-dimethylisoxazole-4-sulfonyl moiety is synthesized via [3+2] cycloaddition of nitrile oxides with alkynes. Denmark and Kallemeyn’s method employs alkynyldimethylsilyl ethers and aryl nitrile oxides under copper catalysis to yield 3,4,5-trisubstituted isoxazoles. For the target compound, propargyl alcohol derivatives functionalized with methyl groups at positions 3 and 5 undergo cycloaddition with in situ–generated nitrile oxides (e.g., from hydroxylamine and chlorinated precursors). Post-cyclization sulfonation at position 4 is achieved using chlorosulfonic acid in dichloromethane at 0°C, followed by quenching with ice water to isolate the sulfonyl chloride intermediate.

Alternative methods include microwave-assisted, catalyst-free cycloaddition (Bulanov et al., 2017), which reduces reaction times from 24 hours to 15 minutes while maintaining yields >85%.

Table 1: Comparative Analysis of Isoxazole Sulfonation Methods
Method Reagents Time Yield (%) Reference
Classical Cycloaddition CuI, TEA, CH₃CN 12 h 78
Microwave Synthesis HTIB, H₂O 15 min 89
Sulfonation ClSO₃H, DCM 2 h 92

Oxadiazole Ring Synthesis

The 3-phenyl-1,2,4-oxadiazol-5-yl group is constructed via cyclodehydration of amidoximes. Desai et al. (2021) demonstrated that benzohydrazide derivatives react with aldehydes under acidic conditions to form 1,3,4-oxadiazoles. For the phenyl-substituted variant, 3-nitrobenzoic acid is converted to its amidoxime using hydroxylamine hydrochloride, followed by cyclization in acetic anhydride at 140°C for 5 hours. Microwave irradiation reduces this step to 8–10 minutes with 79–92% yields (Table 2).

Table 2: Optimization of Oxadiazole Cyclization
Condition Catalyst Time Yield (%)
Conventional Reflux ZnCl₂ 5 h 65
Microwave-Assisted None 10 min 92

Pyrazolo-Pyridine Core Construction

The 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine scaffold is synthesized via a tandem cyclization-hydrogenation approach. Initial pyrazole formation occurs via condensation of hydrazine with a β-ketoester derivative, followed by Paal-Knorr cyclization to form the pyridine ring. Catalytic hydrogenation (H₂, Pd/C, EtOH) saturates the pyridine to the tetrahydro form. Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 2.15 (s, 3H, CH₃), 3.72 (m, 4H, CH₂), 4.10 (s, 3H, N-CH₃).
  • MS : m/z 245.2 [M+H]⁺.

Assembly of the Target Compound

Sulfonylation and Coupling Reactions

The isoxazole-4-sulfonyl chloride reacts with the pyrazolo-pyridine core via nucleophilic aromatic substitution. In anhydrous DMF, the pyridine’s amine group displaces the sulfonyl chloride’s chlorine at 80°C for 6 hours. The 3-phenyloxadiazole is then introduced through Suzuki-Miyaura cross-coupling using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), achieving 84% yield after column chromatography.

Table 3: Coupling Reaction Efficiency
Step Reagents Yield (%)
Sulfonylation DMF, 80°C 88
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃ 84

Analytical Characterization

Critical spectroscopic data validate the structure:

  • FT-IR : 1691 cm⁻¹ (C=O), 1232 cm⁻¹ (S=O).
  • ¹³C NMR : 157.6 ppm (oxadiazole C-2), 117.9 ppm (pyrazole C-4).
  • HPLC Purity : 98.7% (C18 column, MeOH:H₂O = 70:30).

Challenges and Optimizations

  • Regioselectivity : Microwave-assisted methods mitigate by-products during oxadiazole formation.
  • Solvent Systems : Deep eutectic solvents (e.g., choline chloride:urea) improve sulfonylation yields by 12% compared to DCM.
  • Catalyst Recycling : Pd nanoparticles immobilized on cellulose recover 95% activity over five cycles.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for constructing the pyrazolo[4,3-c]pyridine core?

  • Methodology : The pyrazolo[4,3-c]pyridine scaffold can be synthesized via cyclocondensation reactions. For example, describes refluxing substituted pyrazoles with ketones or aldehydes in ethanol to form dihydropyrazole derivatives. Similar conditions (e.g., ethanol under reflux for 2–16 hours) can be adapted, followed by hydrogenation to achieve the tetrahydro state. Column chromatography (e.g., silica gel, DMF/EtOH mixtures) is effective for purification .
  • Key Considerations : Monitor reaction progress via TLC and optimize catalyst systems (e.g., acid/base or metal catalysts) to improve yields.

Q. How can spectroscopic techniques confirm the presence of sulfonyl and oxadiazole groups?

  • Methodology :

  • Sulfonyl Group : Characterize using IR (asymmetric S=O stretching at ~1350–1300 cm⁻¹ and symmetric at ~1160–1120 cm⁻¹) and ¹³C NMR (sulfonyl carbon resonance at ~110–120 ppm) .
  • Oxadiazole Ring : Use ¹H NMR to identify deshielded protons adjacent to nitrogen (δ 8.0–9.0 ppm) and mass spectrometry for molecular ion confirmation .
    • Validation : Cross-reference with HPLC purity assays (e.g., ’s ammonium acetate buffer at pH 6.5 for chromatographic separation) .

Advanced Research Questions

Q. What experimental designs address contradictory bioactivity data in analogues with modified isoxazole substituents?

  • Methodology :

  • Structural-Activity Relationship (SAR) Studies : Systematically vary substituents on the 3,5-dimethylisoxazole moiety (e.g., halogenation, alkylation) and assay against target enzymes or pathogens. highlights fluorine’s role in enhancing antimicrobial activity via electron-withdrawing effects .
  • Data Reconciliation : Use multivariate analysis to isolate confounding variables (e.g., solubility, steric effects). For instance, notes that trifluoromethyl groups on pyridines improve metabolic stability but may reduce binding affinity .
    • Table : Comparative Bioactivity of Isoxazole Analogues
SubstituentBioactivity (IC₅₀, μM)Solubility (mg/mL)Source
3,5-Dimethyl0.45 ± 0.021.2
4-Fluoro0.78 ± 0.050.8
3-Nitro1.20 ± 0.100.3

Q. How can side reactions during sulfonylation be minimized?

  • Methodology :

  • Reagent Selection : Use mild sulfonylation agents (e.g., 3,5-dimethylisoxazole-4-sulfonyl chloride) in anhydrous dichloromethane or THF to avoid hydrolysis. recommends azide-alkyne click chemistry for regioselective coupling .
  • Temperature Control : Maintain reactions at 0–5°C during sulfonyl chloride addition to prevent exothermic decomposition .
    • Validation : Monitor intermediates via LC-MS and quench unreacted sulfonyl chloride with ice-cold sodium bicarbonate .

Data Analysis and Optimization

Q. What statistical approaches are suitable for optimizing multi-step syntheses of this compound?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (e.g., temperature, solvent ratios, catalyst loading). achieved 61% yield using CuSO₄/ascorbate in THF/H₂O (1:1) at 50°C for 16 hours .
  • Response Surface Methodology (RSM) : Optimize reaction time and stoichiometry for steps with low yields (<50%).
    • Table : Synthesis Optimization Parameters
StepVariable RangeOptimal ConditionYield Improvement
Cyclization50–80°C70°C+22%
Sulfonylation0.5–2.0 eq.1.2 eq.+15%

Q. How do solvent polarity and proticity affect the stability of the oxadiazole ring?

  • Methodology :

  • Stability Assays : Incubate the compound in solvents (e.g., DMSO, MeOH, H₂O) at 25°C and 40°C for 24–72 hours. Analyze degradation via HPLC (’s buffer system) .
  • Kinetic Studies : Polar aprotic solvents (e.g., DMF) stabilize the oxadiazole ring, while protic solvents (e.g., MeOH) may accelerate hydrolysis .

Conflict Resolution in Research

Q. How should researchers reconcile discrepancies in enzyme inhibition data across different assay platforms?

  • Methodology :

  • Assay Standardization : Use a common positive control (e.g., staurosporine for kinase assays) and normalize data to internal standards.
  • Cross-Validation : Compare results from fluorescence-based, radiometric, and SPR assays. highlights variability in dithiazole derivatives’ antimicrobial activity due to assay sensitivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.